molecular formula C13H15NO3 B15094235 Methyl 2-acetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Methyl 2-acetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

Cat. No.: B15094235
M. Wt: 233.26 g/mol
InChI Key: MMJIUTMXRRTDCO-UHFFFAOYSA-N
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Description

Methyl 2-acetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a synthetic tetrahydroisoquinoline derivative featuring an acetyl group at position 2 and a methyl ester at position 5. Tetrahydroisoquinolines are heterocyclic compounds of significant pharmaceutical interest due to their structural similarity to natural alkaloids and their diverse biological activities, including antitumor, anti-inflammatory, and neurotransmitter modulation properties .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

methyl 2-acetyl-3,4-dihydro-1H-isoquinoline-6-carboxylate

InChI

InChI=1S/C13H15NO3/c1-9(15)14-6-5-10-7-11(13(16)17-2)3-4-12(10)8-14/h3-4,7H,5-6,8H2,1-2H3

InChI Key

MMJIUTMXRRTDCO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)C=CC(=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-acetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often require elevated temperatures and anhydrous solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The acetyl group and tetrahydroisoquinoline ring are susceptible to oxidation under controlled conditions:

Reagent/ConditionsTarget SiteMajor Product(s)Reference
H₂O₂ (30% in MeOH, 40°C)Acetyl group2-Keto-tetrahydroisoquinoline derivatives
TBHP (tert-butyl hydroperoxide)Tetrahydro ringPartially oxidized dihydroisoquinolines
KMnO₄ (acidic aqueous conditions)Methyl ester6-Carboxylic acid derivatives

Oxidation of the acetyl group generates ketones, while ester hydrolysis under oxidative conditions yields carboxylic acids .

Reduction Reactions

The tetrahydroisoquinoline framework undergoes further reduction under standard protocols:

Reagent/ConditionsReaction OutcomeKey ObservationsReference
NaBH₄ (MeOH, 0°C)Reduction of acetyl to ethyl groupSelective reduction without ester cleavage
LiAlH₄ (THF, reflux)Full reduction of ester to alcoholOver-reduction observed at higher temps

Selectivity depends on reagent strength. NaBH₄ preserves the ester group, while LiAlH₄ reduces both the acetyl and ester functionalities.

Substitution Reactions

The methyl ester and acetyl groups serve as electrophilic sites for nucleophilic substitution:

Ester Hydrolysis

ConditionsProductApplicationReference
LiOH (aq. THF/MeOH, 25°C)6-Carboxylic acid derivativePrecursor for amide coupling
HCl (i-PrOH/HCO₂H, 60°C)Deprotection of Boc groupsIntermediate for further functionalization

Acetyl Group Replacement

Reagent/ConditionsProductNotesReference
NH₃ (EDC·HCl, CH₂Cl₂)2-Acetamide derivativesMild conditions preserve ring structure
POCl₃/Et₃N (CH₂Cl₂)Chlorination at position 2Reactive intermediate for cross-coupling

Acylation and Cyclization

The tetrahydroisoquinoline nitrogen participates in acylation and cyclization reactions:

Reaction TypeReagents/ConditionsProductReference
Acylation (E)-3-(2-Furyl)acrylic acid, EDC·HCl, CH₂Cl₂2-Acylated furan derivatives
Cyclization BF₃·OEt₂ (reflux, toluene)Oxazol-4-ylmethylsulfanyl derivatives

Acylation introduces bioisosteric groups (e.g., furans) to enhance pharmacological profiles .

Coordination Chemistry

The nitrogen and oxygen atoms enable metal coordination:

Metal SaltLigand SiteComplex StructureApplicationReference
Cu²⁺ (acetate)Tetrahydroisoquinoline NSquare-planar Cu complexesCatalytic asymmetric synthesis
Co³⁺ (chloride)Ester carbonyl OOctahedral Co³⁺ complexesEnantioselective catalysis

These complexes demonstrate catalytic activity in nitroaldol and Michael addition reactions .

Tetrazole Formation

Reagents/ConditionsProductYieldReference
n-Bu₃SnN₃ (toluene, 110°C)6-Tetrazole-substituted derivatives75–85%

Tetrazole derivatives exhibit enhanced metabolic stability and PPARγ partial agonism .

Key Mechanistic Insights

  • Oxidation Selectivity : Electron-withdrawing acetyl groups direct oxidation to the benzylic position.

  • Steric Effects : Substituents at position 6 influence reaction rates in substitution and acylation .

  • Solvent Dependency : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions .

Scientific Research Applications

Methyl 2-acetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-acetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to increased levels of neurotransmitters in the brain . This mechanism is particularly relevant in the context of neurodegenerative diseases, where the regulation of neurotransmitter levels is crucial.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and physicochemical properties:

Compound Name Substituents (Positions) Molecular Formula Key Properties/Applications References
Methyl 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate monohydrochloride 5,7-Cl; 6-COOCH₃ C₁₁H₁₂Cl₂NO₂·HCl Intermediate for Lifitegrast synthesis; high lipophilicity due to Cl substituents
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate 6,7-OCH₃; 1-CH₃; 2-COOCH₂CH₃ C₁₅H₁₉NO₄ Known compound with potential CNS activity; methoxy groups enhance solubility
Methyl 2-benzyl-5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylate 2-benzyl; 5-Cl; 6-COOCH₃ C₁₈H₁₈ClNO₂ Predicted pKa 6.60; bulky benzyl group may hinder receptor binding
5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride 5,7-Cl; 6-COOH C₁₀H₈Cl₂NO₂·HCl Hydrolyzed derivative of methyl ester; used in peptide coupling
Key Observations:
  • Methoxy groups (e.g., 6,7-dimethoxy analogs) improve solubility via hydrogen bonding .
  • Ester vs. Carboxylic Acid : Methyl esters (e.g., Lifitegrast intermediates) are hydrolyzed to carboxylic acids under basic conditions, a critical step in prodrug activation .
  • Steric Hindrance : Bulky substituents like benzyl (position 2) may reduce binding affinity to target proteins compared to acetyl groups .

Physicochemical and Crystallographic Data

  • Melting Points : Methyl 5,7-dichloro derivatives (e.g., hydrochloride salts) have higher melting points (>300 K) due to ionic interactions .
  • Crystal Packing: Weak C–H⋯π and hydrogen-bonding interactions stabilize crystal structures, as observed in pyrroloquinoline derivatives .
  • pKa Values : Methyl esters (e.g., pKa ~6.60 for benzyl-substituted analogs) are less acidic than carboxylic acids (pKa ~2–3) .

Biological Activity

Methyl 2-acetyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate is a compound belonging to the tetrahydroisoquinoline family, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential therapeutic applications in various fields, particularly in medicinal chemistry, due to its interactions with biological targets.

PropertyValue
Molecular FormulaC12H13NO3
Molecular Weight219.24 g/mol
IUPAC Name2-acetyl-3,4-dihydro-1H-isoquinoline-6-carboxylic acid
InChIInChI=1S/C12H13NO3/c1-8(14)13-5-4-9-6-10(12(15)16)2-3-11(9)7-13/h2-3,6H,4-5,7H2,1H3,(H,15,16)
Canonical SMILESCC(=O)N1CCC2=C(C1)C=CC(=C2)C(=O)O

This compound interacts with various molecular targets and pathways. Its mechanism of action includes:

  • Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and dopamine in the brain. This inhibition is critical for the treatment of neurodegenerative disorders and depression .
  • Receptor Binding : It exhibits binding affinity for dopamine receptors and can modulate their activity. This property is significant for developing treatments for neurological conditions .
  • Antimicrobial Activity : Studies have indicated that derivatives of tetrahydroisoquinolines exhibit antibacterial properties against various pathogens including E. faecalis and P. aeruginosa. The minimum inhibitory concentration (MIC) values suggest potent activity comparable to standard antibiotics .

Anticancer Activity

Research has demonstrated that this compound derivatives possess significant anticancer properties:

  • Induction of Apoptosis : Compounds derived from this scaffold have been shown to induce apoptosis in cancer cells by activating caspase pathways. For instance, one study reported that certain derivatives could significantly reduce cell viability in breast cancer cell lines at specific concentrations .
  • Bcl-2 Inhibition : The compound's ability to inhibit Bcl-2 family proteins suggests potential applications in cancer therapies aimed at overcoming resistance to apoptosis in malignant cells .

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This property is beneficial for developing treatments for chronic inflammatory diseases .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial activity of methyl 2-acetyl derivatives against several bacterial strains. The results showed:

  • Inhibition Zones : The derivatives produced inhibition zones ranging from 19 mm to 30 mm against tested organisms.
Bacterial StrainInhibition Zone (mm)
E. faecalis29
P. aeruginosa24
S. typhi30
K. pneumoniae19

These findings indicate that the compound has comparable efficacy to established antibiotics like ceftriaxone .

Study on Anticancer Activity

In another study focused on anticancer effects, methyl 2-acetyl derivatives were tested on MCF-7 breast cancer cells:

  • Cell Viability : The treated cells showed a significant decrease in viability compared to untreated controls.
TreatmentCell Viability (%)
Control85
Compound Treatment40

The study concluded that the compound effectively induces apoptosis and alters cell cycle progression .

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